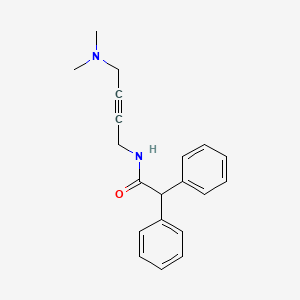

N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide

Description

N-(4-(Dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide is a structurally complex acetamide derivative characterized by a 2,2-diphenylacetamide core linked to a dimethylamino-substituted butynyl chain. The compound’s design integrates aromatic and aliphatic pharmacophores, which are critical for modulating biological interactions, particularly in central nervous system (CNS) or enzyme-targeting applications. Its synthesis typically involves multi-step reactions, including amidation and alkylation, as inferred from related intermediates in the evidence (e.g., 4-nitrophenylacetyl chloride derivatives) . The dimethylamino group enhances solubility, while the acetylene spacer may influence conformational rigidity and binding kinetics.

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-22(2)16-10-9-15-21-20(23)19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,15-16H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCDRJYDESIGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves the reaction of 4-(dimethylamino)but-2-yn-1-ol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond in the but-2-yn-1-yl chain.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperature.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide and its analogs:

Key Research Findings and Trends

Impact of Aromatic Substitutents :

Benzothiazole derivatives (e.g., Compound 37) exhibit stronger aromatic interactions with biological targets compared to the parent compound, making them suitable for enzyme inhibition . Sulfamoyl and nitro groups on benzothiazole () further enhance target specificity and metabolic stability by introducing electron-withdrawing effects .

However, longer chains (e.g., C9 in 7b-C9) may increase bioavailability by prolonging circulation time.

Electronic Effects: Electron-donating groups (e.g., methoxy in 4j) improve solubility, whereas electron-withdrawing groups (e.g., chloro in quinoline derivatives) enhance stability and target engagement .

Dimethylamino vs. Diethylamino Groups: Substituting dimethylamino with diethylamino (as in ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide is a chemical compound that has attracted attention for its potential biological activities and therapeutic applications. This article delves into the synthesis, biological mechanisms, and various research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure comprising a dimethylamino group, a but-2-yn-1-yl chain, and a diphenylacetamide moiety. The synthesis typically involves the reaction of 4-(dimethylamino)but-2-yn-1-ol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction occurs under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography to achieve high purity.

The biological activity of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially leading to:

- Inhibition of Cancer Cell Proliferation: The compound may inhibit enzymes involved in tumor growth, thus reducing cancer cell proliferation.

- Anti-inflammatory Effects: It has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Biological Activity and Research Findings

Research studies have investigated the biological activities of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide across various contexts:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cell lines, suggesting its role as a promising candidate for cancer therapy. The mechanism involves the activation of apoptotic pathways through specific molecular interactions .

Anti-inflammatory Properties

N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating conditions characterized by inflammation .

Comparative Analysis

To understand the uniqueness of N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide compared to similar compounds, we can examine its structural characteristics and biological activities:

Case Studies

-

Case Study on Apoptosis Induction:

A study demonstrated that N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide effectively induced apoptosis in human breast cancer cells (MX-1 model). The compound exhibited an EC50 value indicating potent apoptotic activity at low concentrations . -

Inflammation Model:

In a mouse model of acute inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to controls. This suggests significant therapeutic potential in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.